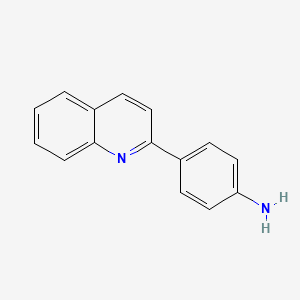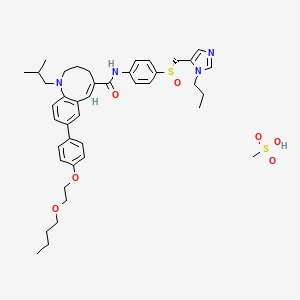
Fingolimod hydrochloride
Descripción general
Descripción
El Clorhidrato de Fingolimod es un medicamento inmunomodulador utilizado principalmente para el tratamiento de la esclerosis múltiple. Es un modulador del receptor de esfingosina-1-fosfato que secuestra los linfocitos en los ganglios linfáticos, evitando que contribuyan a una reacción autoinmune . Este compuesto ha demostrado una eficacia significativa en la reducción de la tasa de recaídas en la esclerosis múltiple remitente-recurrente .
Mecanismo De Acción
El Clorhidrato de Fingolimod es metabolizado por la esfingosina quinasa a su metabolito activo, el fingolimod-fosfato . Este metabolito activo se une a los receptores 1, 3, 4 y 5 de la esfingosina 1-fosfato, bloqueando la capacidad de los linfocitos para emerger de los ganglios linfáticos . Esto reduce el número de linfocitos disponibles para el sistema nervioso central, lo que disminuye la inflamación central .
Análisis Bioquímico
Biochemical Properties
Fingolimod hydrochloride interacts with sphingosine 1-phosphate receptors, which are a group of G protein-coupled receptors . This interaction plays a crucial role in the biochemical reactions involving this compound .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by sequestering lymphocytes in lymph nodes, thereby preventing them from contributing to an autoimmune reaction . This action has a significant impact on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its metabolization by sphingosine kinase to the active metabolite, fingolimod-phosphate . This active metabolite binds to sphingosine 1-phosphate receptors, leading to their internalization and subsequent sequestration of lymphocytes in lymph nodes .
Temporal Effects in Laboratory Settings
This compound shows changes in its effects over time in laboratory settings. For instance, it has been reported that the decline in heart rate usually starts within 1 hour of the first dose . Moreover, elevations in liver enzymes occurred within 6 to 9 months and returned to normal within approximately 2 months following discontinuation of fingolimod .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, Fingolimod has shown neuroprotective effects in different animal models of neurodegenerative diseases, correlating with increased brain-derived neurotrophic factor and improved disease phenotype (cognition and/or motor abilities) .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized via three major metabolic pathways: phosphorylation of the (S)-enantiomer of fingolimod-phosphate (pharmacologically active), oxidation by cytochrome P450 4F2 (CYP4F2), and fatty acid-like metabolism to various inactive metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The volume of distribution of fingolimod is about 1200±260 L. It is approximately 86% distributed in the red blood cells (RBC) .
Subcellular Localization
Given its mechanism of action, it can be inferred that it primarily interacts with sphingosine 1-phosphate receptors, which are located on the cell surface .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El Clorhidrato de Fingolimod puede sintetizarse a través de un proceso de varios pasos. Un método implica la reacción de 2-acetamido-2-(2-feniletil)propano-1,3-diol con cloruro de octanoilo en presencia de un catalizador de Friedel-Craft y un solvente orgánico de halohidrocarburo bajo atmósfera inerte . El producto se somete entonces a etapas adicionales de purificación para lograr una alta pureza .
Métodos de Producción Industrial
La producción industrial del Clorhidrato de Fingolimod implica una ruta sintética similar pero optimizada para la producción a gran escala. El proceso evita el uso de purificación cromatográfica en columna, lo que lo hace más eficiente y rentable . El producto final se obtiene con una pureza superior al 99,8% .
Análisis De Reacciones Químicas
Tipos de Reacciones
El Clorhidrato de Fingolimod se somete a diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. También se somete a condiciones de estrés como estrés oxidativo, ácido, básico, hidrolítico, térmico y fotolítico para determinar la estabilidad y la formación de impurezas relacionadas .
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones que involucran el Clorhidrato de Fingolimod incluyen fosfato diácido de potasio, trietilamina y ácido trifluoroacético . Las reacciones se llevan a cabo típicamente bajo condiciones controladas de pH y se monitorizan mediante técnicas cromatográficas .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varias impurezas relacionadas con el proceso y productos de degradación. Estos se separan y cuantifican utilizando cromatografía líquida de ultra-rendimiento acoplada a detección de matriz de diodos .
Aplicaciones Científicas De Investigación
El Clorhidrato de Fingolimod tiene una amplia gama de aplicaciones de investigación científica:
Comparación Con Compuestos Similares
El Clorhidrato de Fingolimod es único entre los moduladores del receptor de esfingosina-1-fosfato debido a su actividad oral y su capacidad para secuestrar los linfocitos en los ganglios linfáticos . Compuestos similares incluyen:
Natalizumab: Otro medicamento inmunomodulador utilizado para la esclerosis múltiple, pero con un mecanismo de acción diferente.
Siponimod: Un modulador similar del receptor de esfingosina-1-fosfato con un perfil de unión al receptor ligeramente diferente.
Ozanimod: Otro modulador del receptor de esfingosina-1-fosfato utilizado para la esclerosis múltiple y la colitis ulcerosa.
El Clorhidrato de Fingolimod destaca por su combinación única de eficacia, administración oral y amplio perfil de unión al receptor .
Propiedades
IUPAC Name |
2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2.ClH/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22;/h9-12,21-22H,2-8,13-16,20H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZTYAVBMYWFGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167364 | |
| Record name | Fingolimod hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162359-56-0 | |
| Record name | Fingolimod hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162359-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fingolimod hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162359560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fingolimod hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FINGOLIMOD HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G926EC510T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















